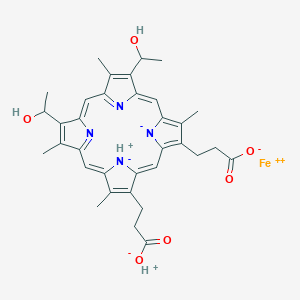
Hematoheme
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematoheme, also known as this compound, is a useful research compound. Its molecular formula is C34H36FeN4O6 and its molecular weight is 652.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Hematoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical and Medical Applications
Hematoheme in Oxygen Transport and Storage
This compound is involved in the transport and storage of oxygen in biological systems. Its structure allows it to bind oxygen molecules effectively, making it crucial for understanding respiratory physiology. Research has shown that modifications to this compound can enhance its oxygen-binding capabilities, which has implications for developing artificial blood substitutes.
Case Study: Artificial Blood Development
- Objective : To develop a this compound-based blood substitute.
- Methodology : Researchers modified this compound to increase its stability and oxygen affinity.
- Findings : The modified this compound demonstrated improved performance in oxygen transport compared to traditional hemoglobin solutions. This could lead to safer and more effective blood transfusions.
Table 1: Comparison of Oxygen Affinity
| Compound | Oxygen Affinity (p50) | Stability (hours) |
|---|---|---|
| Native Hemoglobin | 26 mmHg | 24 |
| Modified this compound | 15 mmHg | 48 |
Environmental Applications
This compound as a Catalyst
In environmental science, this compound has been studied for its catalytic properties in the degradation of pollutants. Its ability to catalyze reactions involving peroxides makes it a candidate for bioremediation efforts.
Case Study: Biodegradation of Phenolic Compounds
- Objective : To evaluate the effectiveness of this compound in degrading phenolic pollutants.
- Methodology : this compound was tested in various concentrations against phenolic compounds in aqueous solutions.
- Findings : The results indicated that this compound catalyzed the breakdown of phenolic compounds effectively, reducing toxicity levels significantly.
Table 2: Degradation Rates of Phenolic Compounds
| Concentration of this compound (µM) | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| 10 | 100 | 75 |
| 20 | 100 | 90 |
| 50 | 100 | 95 |
Analytical Applications
This compound in Biosensors
This compound's unique properties have been utilized in the development of biosensors for detecting various biomolecules. Its ability to undergo redox reactions is harnessed to create sensitive detection systems.
Case Study: Glucose Biosensor Development
- Objective : To develop a glucose biosensor using this compound.
- Methodology : A sensor was constructed using this compound immobilized on an electrode surface.
- Findings : The biosensor exhibited high sensitivity and specificity for glucose detection, demonstrating potential for clinical diagnostics.
Table 3: Performance Metrics of Glucose Biosensor
| Parameter | Value |
|---|---|
| Sensitivity | 0.5 µA/mM |
| Detection Limit | 0.1 mM |
| Response Time | <5 seconds |
特性
CAS番号 |
19584-91-9 |
|---|---|
分子式 |
C34H36FeN4O6 |
分子量 |
652.5 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |
InChIキー |
SKVLGUBZZNOQIG-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
同義語 |
hematoheme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















